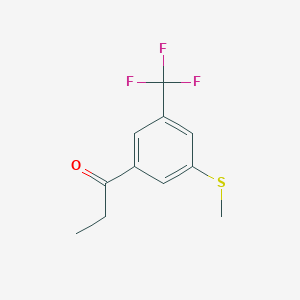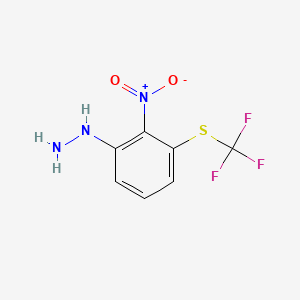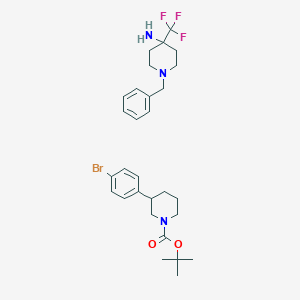
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is an organic compound with the molecular formula C11H5F2N3. It is characterized by the presence of both fluorine and nitrile functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile
Uniqueness
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Propiedades
Número CAS |
2007919-91-5 |
|---|---|
Fórmula molecular |
C11H5F2N3 |
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H |
Clave InChI |
LLUAYGPNATWQFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















